molecular formula C12H12FNO B11897288 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide

Cat. No.: B11897288
M. Wt: 205.23 g/mol
InChI Key: YROGZLFRFPJWMC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide is an organic compound with the molecular formula C12H12FNO It is a derivative of indene, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the indene ring, along with an acetamide functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylindene.

    Acetylation: The indene derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid.

    Amidation: The acetic acid derivative is then converted to the corresponding acetamide through a reaction with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid or ketones.

    Reduction: Formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)ethylamine.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
  • 2-(5-Fluoro-2-methyl-1H-inden-3-yl)ethylamine
  • 5-Fluoro-2-methylindene

Uniqueness

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and materials science.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-3H-inden-1-yl)acetamide

InChI

InChI=1S/C12H12FNO/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H2,14,15)

InChI Key

YROGZLFRFPJWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)N

Origin of Product

United States

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